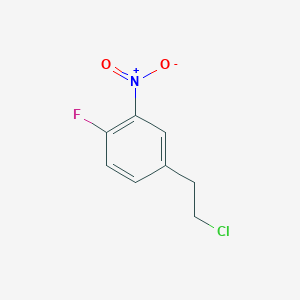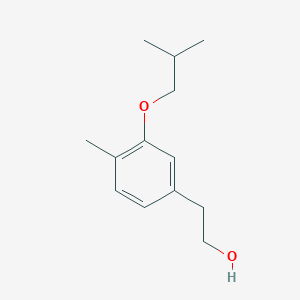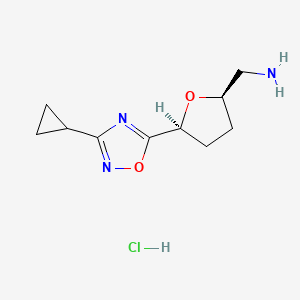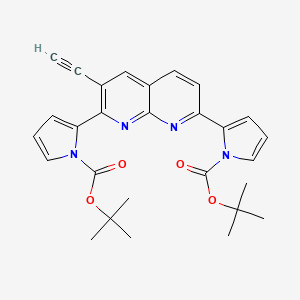![molecular formula C11H21N B12992941 N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
N-(spiro[3.4]octan-2-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(spiro[34]octan-2-ylmethyl)ethanamine is a spirocyclic amine compound characterized by its unique spiro structure, where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(spiro[3.4]octan-2-ylmethyl)ethanamine typically involves the formation of the spirocyclic structure followed by the introduction of the ethanamine group. One common method involves the reaction of a suitable spirocyclic precursor with an amine reagent under controlled conditions. For example, the spirocyclic precursor can be synthesized through a cyclization reaction involving a ketone and a suitable nucleophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(spiro[3.4]octan-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
N-(spiro[3.4]octan-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of N-(spiro[3.4]octan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.4]octane: A related spirocyclic compound with similar structural features but lacking the ethanamine group.
Spiropyrans: Compounds with a spirocyclic structure that exhibit photochromic properties.
Spirocyclic oxindoles: Compounds with a spirocyclic structure that are widely studied for their medicinal properties
Uniqueness
N-(spiro[3.4]octan-2-ylmethyl)ethanamine is unique due to its combination of a spirocyclic structure and an ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-(spiro[3.4]octan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H21N/c1-2-12-9-10-7-11(8-10)5-3-4-6-11/h10,12H,2-9H2,1H3 |
InChI Key |
KAPPCSNIYNUJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CC2(C1)CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-ol](/img/structure/B12992860.png)


![4-(6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline hydrochloride](/img/structure/B12992877.png)
![6-Oxaspiro[3.4]octan-8-amine](/img/structure/B12992880.png)
![(R)-3-Methyl-2-(1-(4-oxocyclohexyl)ethyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B12992883.png)




![(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B12992921.png)

![(3AS,4S,6S,7aR)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12992936.png)

